molecular formula C6H13IOSi B13833519 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol

3-Iodo-3-(trimethylsilyl)-2-propen-1-ol

Cat. No.: B13833519
M. Wt: 256.16 g/mol
InChI Key: GQJOQGBLWIODJQ-GQCTYLIASA-N
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Description

3-Iodo-3-(trimethylsilyl)-2-propen-1-ol (CAS: 105575-91-5) is a structurally unique organoiodine compound with the molecular formula C₆H₁₃IOSi and a molecular weight of 256.16 g/mol. It features a propenol backbone substituted with both a trimethylsilyl (TMS) group and an iodine atom at the 3-position, with a (Z)-configuration at the double bond (). This configuration and substitution pattern confer distinct electronic and steric properties, making it valuable in organic synthesis as a multifunctional intermediate. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions where the iodine atom serves as a reactive site for metal-catalyzed transformations, while the TMS group enhances stability or directs regioselectivity .

Properties

Molecular Formula

C6H13IOSi

Molecular Weight

256.16 g/mol

IUPAC Name

(Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3/b6-4+

InChI Key

GQJOQGBLWIODJQ-GQCTYLIASA-N

Isomeric SMILES

C[Si](C)(C)/C(=C/CO)/I

Canonical SMILES

C[Si](C)(C)C(=CCO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL typically involves the reaction of trimethylsilylpropargyl alcohol with iodine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL has several applications in scientific research:

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL involves its reactivity with various molecular targets. The iodine atom and trimethylsilyl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 3-iodo-3-(trimethylsilyl)-2-propen-1-ol, the following table compares its structural and functional attributes with related compounds:

Compound Name Molecular Formula Key Structural Features Reactivity/Applications
This compound C₆H₁₃IOSi (Z)-configuration; TMS and iodine at 3-position; propenol chain Electrophilic iodine for cross-coupling; TMS enhances stability and directs regioselectivity
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol C₆H₁₄OSi (Z)-configuration; TMS at 3-position; lacks iodine Used in stereoselective synthesis; TMS stabilizes intermediates but lacks iodine reactivity
1-(Trimethylsilyl)-2-propen-1-ol C₅H₁₂OSi TMS at 1-position; no iodine Reactivity dominated by silyl group at terminal position; limited utility in cross-coupling
3-(Trimethylsilyl)prop-1-en-1-ol C₆H₁₄OSi Positional isomer with TMS at 1-position; double bond at C1–C2 Altered reactivity due to double bond position; less steric hindrance compared to target compound
3-Iodo-2-propen-1-ol C₃H₅IO No TMS group; iodine at 3-position Higher electrophilicity but lower stability; prone to decomposition under harsh conditions

Key Structural and Functional Differences

Substituent Effects: The TMS group in this compound provides steric bulk and electron-donating effects, stabilizing the molecule and influencing reaction pathways. In contrast, analogs like 3-iodo-2-propen-1-ol lack this stabilization, making them more reactive but less stable . The iodine atom enables participation in Ullmann, Suzuki, or Stille couplings, a feature absent in non-iodinated analogs like (Z)-3-(trimethylsilyl)prop-2-en-1-ol .

Stereochemical Influence :

  • The (Z)-configuration in the target compound creates spatial constraints that affect interactions with catalysts or substrates, enhancing selectivity in asymmetric synthesis. Isomers with alternative configurations (e.g., E or positional isomers) exhibit divergent reactivity .

Reactivity in Cross-Coupling Reactions :

  • Compared to 1-(trimethylsilyl)-2-propen-1-ol , which lacks iodine, the target compound’s dual functionality (TMS and iodine) allows sequential transformations—e.g., silyl-directed lithiation followed by iodination or coupling .

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